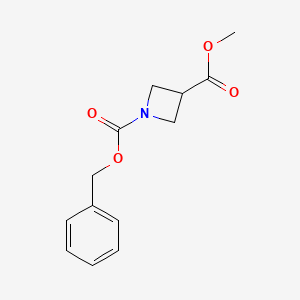

Methyl 1-Cbz-azetidine-3-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-12(15)11-7-14(8-11)13(16)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBHUIMZBSWWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662583 | |

| Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757239-60-4 | |

| Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-Cbz-azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Methyl 1-Cbz-azetidine-3-carboxylate. This compound serves as a valuable building block in medicinal chemistry, particularly as a rigid linker intermediate in the development of antibody-drug conjugates (ADCs) and peptidomimetics.[1][] Its constrained azetidine ring introduces conformational rigidity into molecular scaffolds, a desirable feature for optimizing drug-target interactions.

Core Chemical Properties

This compound, also known by its IUPAC name 1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate, is a white to off-white solid at room temperature.[] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Core Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₄ | [] |

| Molecular Weight | 249.26 g/mol | [] |

| Appearance | White to off-white solid | |

| Boiling Point | 414.9 ± 45.0 °C at 760 mmHg | [] |

| Density | 1.3 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | |

| InChI Key | VMBHUIMZBSWWCN-UHFFFAOYSA-N | [] |

| SMILES | COC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | [] |

| CAS Number | 757239-60-4 | [1] |

Experimental Protocols

Synthesis: Fischer Esterification of 1-Cbz-azetidine-3-carboxylic acid

The most direct synthetic route to this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 1-Cbz-azetidine-3-carboxylic acid.[3][4][5][6][7] This acid-catalyzed reaction utilizes an excess of methanol to drive the equilibrium towards the ester product.

Materials:

-

1-Cbz-azetidine-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 1-Cbz-azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 4-16 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Flash Column Chromatography

The crude this compound can be purified by flash column chromatography on silica gel.

Eluent System: A gradient of ethyl acetate in hexanes is typically effective. A starting gradient of 10-20% ethyl acetate in hexanes can be used, with the polarity gradually increasing to 30-50% to elute the product.

Procedure:

-

Prepare a silica gel column in the desired solvent system.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elute the column with the ethyl acetate/hexanes gradient.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound as a solid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned spectrum is not readily available, the expected chemical shifts can be predicted based on the structure.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30-7.40 (m, 5H, Ar-H of Cbz)

-

δ 5.12 (s, 2H, -CH₂-Ph of Cbz)

-

δ 4.2-4.4 (m, 4H, -CH₂- of azetidine ring)

-

δ 3.75 (s, 3H, -OCH₃)

-

δ 3.4-3.6 (m, 1H, -CH- of azetidine ring)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 172-174 (C=O, ester)

-

δ 156-158 (C=O, carbamate)

-

δ 136-137 (quaternary Ar-C of Cbz)

-

δ 128-129 (Ar-C of Cbz)

-

δ 67-68 (-CH₂-Ph of Cbz)

-

δ 52-53 (-OCH₃)

-

δ 49-51 (-CH₂- of azetidine ring)

-

δ 35-37 (-CH- of azetidine ring)

-

High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using reverse-phase HPLC.

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 1-Cbz-azetidine-3-carboxylate

CAS Number: 757239-60-4

This technical guide provides a comprehensive overview of Methyl 1-Cbz-azetidine-3-carboxylate, a key building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis, spectroscopic data, and applications, with a focus on its role as a linker in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a protected form of azetidine-3-carboxylic acid, a non-proteinogenic amino acid. The carboxybenzyl (Cbz) protecting group on the nitrogen atom enhances its stability and utility in multi-step organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 757239-60-4 | [1][] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1][] |

| Molecular Weight | 249.26 g/mol | [1][] |

| IUPAC Name | 1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate | [] |

| Synonyms | Azetidine-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester, 1,3-Azetidinedicarboxylic acid, 3-methyl 1-(phenylmethyl) ester | [] |

| Boiling Point (Predicted) | 359.3 ± 42.0 °C to 414.9 ± 45.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.259 ± 0.06 g/cm³ to 1.3 ± 0.1 g/cm³ | N/A |

| Appearance | White powder or solid | N/A |

| Storage Temperature | 2-8°C or -20°C for long-term storage | N/A |

Synthesis

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid precursor, 1-Cbz-azetidine-3-carboxylic acid. A common and effective method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 1-Cbz-azetidine-3-carboxylic acid using methanol in the presence of an acid catalyst.[3]

Materials:

-

1-Cbz-azetidine-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-Cbz-azetidine-3-carboxylic acid in an excess of anhydrous methanol (e.g., 0.2-0.5 M concentration).[4]

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred solution at 0°C (ice bath).[4] Alternatively, thionyl chloride can be used to generate anhydrous HCl in situ, which also catalyzes the esterification.[5]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for several hours (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[3]

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the washing until gas evolution ceases.[3]

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel if necessary, typically using a mixture of ethyl acetate and hexanes as the eluent.

Expected Yield: Yields for Fischer esterifications are typically moderate to high, depending on the reaction conditions and the purity of the starting material.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data and Interpretation |

| ¹H NMR | A ¹H NMR spectrum is available for this compound.[1] Expected chemical shifts (δ) in CDCl₃: ~7.35 ppm (m, 5H, Ar-H of Cbz), ~5.15 ppm (s, 2H, -CH₂-Ph of Cbz), ~4.2-4.4 ppm (m, 4H, azetidine ring protons), ~3.75 ppm (s, 3H, -OCH₃), ~3.6 ppm (m, 1H, azetidine ring proton). |

| ¹³C NMR | Expected chemical shifts (δ) in CDCl₃: ~172 ppm (C=O, ester), ~156 ppm (C=O, carbamate), ~136 ppm (quaternary Ar-C of Cbz), ~128.5, 128.0, 127.8 ppm (Ar-C of Cbz), ~67 ppm (-CH₂-Ph of Cbz), ~55 ppm (azetidine ring carbons), ~52 ppm (-OCH₃), ~35 ppm (azetidine ring carbon).[6][7] |

| FT-IR | Expected characteristic peaks (cm⁻¹): ~3000-2850 (C-H stretching), ~1740 (C=O stretching, ester), ~1700 (C=O stretching, carbamate), ~1420 (C-N stretching), ~1250 (C-O stretching). |

| Mass Spec. | Expected m/z for [M+H]⁺: 250.10. Expected fragmentation pattern would involve loss of the methoxy group (-OCH₃), the benzyl group (-CH₂Ph), and cleavage of the azetidine ring. |

Reactivity and Stability

The reactivity of this compound is primarily governed by the Cbz protecting group and the methyl ester functionality.

-

Deprotection of Cbz Group: The Cbz group can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the free amine. This is a common step in the synthesis of more complex molecules.

-

Hydrolysis of Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions.

-

Stability: The compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.

Applications in Drug Development

This compound serves as a valuable bifunctional linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[8] The azetidine ring provides a rigid and defined spatial orientation, which can be advantageous in optimizing the efficacy of these targeted therapeutics.

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. After deprotection of the Cbz group and hydrolysis of the methyl ester, the resulting azetidine-3-carboxylic acid can be further functionalized to attach to both the antibody and the drug.

dot

Caption: Workflow for ADC Synthesis using the Azetidine Linker.

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker plays a crucial role in determining the ternary complex formation and subsequent degradation efficiency. The azetidine scaffold can be incorporated into the linker to provide rigidity and optimize the spatial orientation of the target-binding and E3 ligase-binding moieties.

dot

Caption: General workflow for PROTAC synthesis incorporating the azetidine linker.

Experimental Protocol: General Procedure for Linker Conjugation in PROTAC Synthesis

This protocol outlines a general strategy for incorporating the azetidine linker into a PROTAC molecule.[9][10]

Materials:

-

This compound derived bifunctional linker

-

Target protein ligand with a suitable functional group (e.g., amine or carboxylic acid)

-

E3 ligase ligand with a suitable functional group

-

Coupling reagents (e.g., HATU, HOBt, EDC, DCC)

-

Bases (e.g., DIPEA, triethylamine)

-

Anhydrous solvents (e.g., DMF, DCM)

-

HPLC for purification

Procedure:

-

Linker Preparation: Synthesize a bifunctional azetidine linker from this compound with orthogonal protecting groups and appropriate functional handles for coupling.

-

First Coupling Reaction:

-

Dissolve the target protein ligand and the bifunctional azetidine linker in an anhydrous solvent like DMF.

-

Add the coupling reagents and a base.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting ligand-linker intermediate by HPLC.

-

-

Deprotection: Selectively deprotect the other end of the linker on the purified intermediate.

-

Second Coupling Reaction:

-

Couple the deprotected ligand-linker intermediate with the E3 ligase ligand using similar coupling conditions as in step 2.

-

Monitor the reaction by LC-MS.

-

-

Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its rigid four-membered ring structure and the presence of orthogonal protecting groups make it an attractive component for the synthesis of linkers used in ADCs and PROTACs. This technical guide provides essential information for researchers to effectively utilize this compound in their synthetic and drug development endeavors.

References

- 1. This compound(757239-60-4) 1H NMR spectrum [chemicalbook.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound - Immunomart [immunomart.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. nbinno.com [nbinno.com]

what is the molecular weight of Methyl 1-Cbz-azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Cbz-azetidine-3-carboxylate is a key bifunctional molecule employed in the advanced field of targeted therapeutics. Its rigid, four-membered azetidine core offers a structurally constrained scaffold, making it an attractive component in the design of sophisticated drug delivery systems. Primarily, it serves as a non-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs) and as a foundational element for Proteolysis Targeting Chimeras (PROTACs). The carboxybenzyl (Cbz) protecting group on the nitrogen atom provides stability during synthesis and allows for selective deprotection, while the methyl ester at the 3-position offers a reactive handle for further chemical modification. This guide provides a comprehensive overview of its properties, synthesis, and application in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 249.26 g/mol | [] |

| Molecular Formula | C₁₃H₁₅NO₄ | [] |

| CAS Number | 757239-60-4 | |

| IUPAC Name | 1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate | [] |

| Synonyms | Azetidine-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester, 1,3-Azetidinedicarboxylic acid, 3-methyl 1-(phenylmethyl) ester | [] |

| Boiling Point | 414.9 ± 45.0 °C at 760 mmHg | [] |

| Density | 1.3 ± 0.1 g/cm³ | [] |

| Appearance | Not specified, likely a solid or oil | |

| Purity | Typically >97% | [] |

Spectroscopic Data Summary

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Data available, confirming the presence of aromatic protons from the Cbz group, the azetidine ring protons, and the methyl ester protons. | [2] |

| ¹³C NMR | Data available, showing characteristic peaks for the carbonyls of the carbamate and ester, the aromatic carbons, and the aliphatic carbons of the azetidine ring and methyl group. | |

| Mass Spec | Expected molecular ion peak corresponding to the molecular weight. |

Role in Drug Development: A Non-Cleavable Linker

This compound serves as a crucial building block for non-cleavable linkers in ADCs. In this context, the azetidine ring provides a rigid spacer between the antibody and the cytotoxic payload. This rigidity can be advantageous for improving the pharmacokinetic properties and stability of the ADC.

The general structure of an ADC incorporating an azetidine-based linker is depicted below. The linker is first synthesized from this compound and then conjugated to both the antibody and the cytotoxic drug.

Caption: General structure of an Antibody-Drug Conjugate with an azetidine-based linker.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via the esterification of its corresponding carboxylic acid, 1-Cbz-azetidine-3-carboxylic acid. The following is a representative protocol based on Fischer esterification principles.

Materials:

-

1-Cbz-azetidine-3-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Cbz-azetidine-3-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel to yield the final product.

The synthetic pathway can be visualized as follows:

Caption: Synthesis of this compound via Fischer esterification.

Conclusion

This compound is a valuable and versatile building block in the development of targeted cancer therapies. Its defined structure and chemical handles make it an important component for creating stable and effective Antibody-Drug Conjugates and PROTACs. The synthetic accessibility and the physicochemical properties of this compound will continue to support its use in the design of next-generation therapeutics. Further research into ADCs and PROTACs incorporating this linker will likely yield novel drug candidates with improved therapeutic windows.

References

Stability of Methyl 1-Cbz-azetidine-3-carboxylate in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-Cbz-azetidine-3-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics due to the desirable conformational constraints imparted by the azetidine ring.[1][2] The stability of this molecule is of paramount importance during synthesis, purification, formulation, and storage. This technical guide provides a comprehensive framework for assessing the chemical stability of this compound in a range of common laboratory solvents under various conditions. While specific experimental stability data for this compound is not extensively available in public literature, this document outlines the potential degradation pathways based on established chemical principles and provides detailed protocols for conducting a robust stability analysis.

Introduction

The four-membered azetidine ring is a "privileged scaffold" in drug discovery, offering a unique combination of structural rigidity and metabolic stability.[1][3] However, the inherent ring strain of approximately 25.4 kcal/mol makes it more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine.[2] This reactivity can be influenced by substituents on the nitrogen atom. The presence of the electron-withdrawing benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen, coupled with a methyl ester at the 3-position, introduces two primary sites susceptible to degradation: the carbamate and the ester functionalities.

Understanding the stability profile of this compound is critical for:

-

Optimizing reaction and purification conditions to maximize yield and purity.

-

Selecting appropriate solvents for short- and long-term storage.

-

Developing stable formulations for preclinical and clinical studies.

-

Predicting potential degradation products that may arise during the drug development lifecycle.

This guide details the likely degradation mechanisms and provides a standardized experimental workflow to generate the necessary stability data.

Potential Degradation Pathways

The chemical structure of this compound contains three key functionalities that influence its stability: the azetidine ring, the N-Cbz protecting group, and the methyl ester. Degradation is most likely to occur through hydrolysis or other cleavage mechanisms at the ester and carbamate groups, particularly under acidic or basic conditions. The strained azetidine ring itself can also be susceptible to nucleophilic attack, a reaction that can be activated by N-acylation.[1]

The primary anticipated degradation pathways are:

-

Ester Hydrolysis: Under aqueous acidic or basic conditions, the methyl ester can be hydrolyzed to yield 1-Cbz-azetidine-3-carboxylic acid.

-

Cbz Group Cleavage (Decarboxylation): The Cbz group is labile under strong acidic, basic, or reductive (hydrogenolysis) conditions, which would lead to the formation of methyl azetidine-3-carboxylate.

-

Azetidine Ring Opening: While less common under mild conditions, the protonation of the azetidine nitrogen in strong acid can make the ring susceptible to cleavage by a nucleophile.[1][4]

These potential pathways are illustrated in the diagram below.

Quantitative Stability Assessment

A systematic study is required to quantify the stability of this compound. The following table is a template for presenting the results of such a study, where the percentage of the parent compound remaining is measured over time under various conditions.

| Solvent System (v/v) | pH / Condition | Temperature (°C) | Time (hours) | % Parent Compound Remaining | Primary Degradant(s) Observed |

| Acetonitrile / Water (1:1) | 2.0 (HCl) | 40 | 0 | 100.0 | - |

| 24 | (Data) | (Data) | |||

| 72 | (Data) | (Data) | |||

| Acetonitrile / Water (1:1) | 7.0 (Phosphate Buffer) | 40 | 0 | 100.0 | - |

| 24 | (Data) | (Data) | |||

| 72 | (Data) | (Data) | |||

| Acetonitrile / Water (1:1) | 10.0 (Carbonate Buffer) | 40 | 0 | 100.0 | - |

| 24 | (Data) | (Data) | |||

| 72 | (Data) | (Data) | |||

| Methanol | Anhydrous | 25 | 0 | 100.0 | - |

| 168 | (Data) | (Data) | |||

| Dichloromethane | Anhydrous | 25 | 0 | 100.0 | - |

| 168 | (Data) | (Data) | |||

| Dimethyl Sulfoxide (DMSO) | Anhydrous | 25 | 0 | 100.0 | - |

| 168 | (Data) | (Data) |

Experimental Protocols

The following section provides a detailed methodology for conducting a solution stability study. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) with UV detection, which is a standard method for quantifying active pharmaceutical ingredients and their degradation products.[5][6]

Materials and Equipment

-

This compound (Reference Standard)

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

Reagents for buffers (e.g., HCl, NaOH, Potassium Phosphate, Sodium Carbonate)

-

Volumetric flasks, pipettes, and autosampler vials

-

HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

pH meter

-

Temperature-controlled incubator or water bath

Stability Study Workflow

The workflow for assessing stability involves sample preparation, incubation under stress conditions, and analysis at predetermined time points.

Detailed Procedure

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., Acetonitrile) to prepare a stock solution of known concentration (e.g., 1.0 mg/mL).

-

Preparation of Study Samples:

-

For each solvent system to be tested, transfer a precise volume of the stock solution into a volumetric flask and dilute with the test solvent to achieve the final target concentration (e.g., 50 µg/mL).

-

Test solvents should include a range of aqueous buffers (e.g., pH 2, 7, 10) and common organic solvents (e.g., Methanol, Dichloromethane, DMSO).

-

-

Incubation:

-

For each condition, prepare multiple vials to be sampled at different time points.

-

Place the vials in a temperature-controlled environment (e.g., 25°C for ambient stability, 40°C for accelerated stability). Protect samples from light if photostability is a concern.

-

-

Sample Analysis:

-

At each designated time point (e.g., 0, 8, 24, 48, 72 hours), withdraw a sample from the corresponding vial.

-

If necessary, quench the degradation reaction (e.g., by neutralizing the pH or diluting with mobile phase) and/or dilute to an appropriate concentration for HPLC analysis.

-

Analyze the sample using a validated, stability-indicating HPLC method. An example method is provided below.

-

Example HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (due to the Cbz aromatic ring)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Data Analysis

-

Calculate the percentage of this compound remaining at each time point relative to the initial (time = 0) peak area.

-

% Remaining = (Peak Area at time t / Peak Area at time 0) x 100

-

-

Monitor the appearance and growth of new peaks in the chromatogram, which correspond to degradation products.

-

If necessary, identify the structure of major degradants using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

Conclusion

While this compound is a valuable synthetic intermediate, its stability is not absolute and is influenced by solvent, pH, and temperature. The ester and Cbz moieties represent the most probable sites of degradation, primarily through hydrolysis. The protocols and frameworks presented in this guide offer a robust approach for researchers to systematically evaluate the stability of this compound. Generating such data is a critical step in ensuring the quality and reliability of subsequent synthetic transformations and the development of new chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Solubility Profile of Methyl 1-Cbz-azetidine-3-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 1-Cbz-azetidine-3-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines general solubility expectations based on the compound's structure, provides detailed experimental protocols for solubility determination, and presents an illustrative solubility profile in common organic solvents.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its utility in chemical reactions, purification, formulation, and ultimately its biological activity. Solubility can be described in two primary forms:

-

Kinetic Solubility: This refers to the concentration of a compound when it first precipitates from a supersaturated solution, often generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous or non-aqueous medium. It is a measure of how quickly a compound might fall out of solution under non-equilibrium conditions.

-

Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is a more robust and fundamental measure of solubility.[1]

Factors influencing the solubility of this compound include its molecular structure, the polarity of the solvent, temperature, and the presence of any impurities. The presence of the polar ester and carbamate functional groups, combined with the nonpolar benzyl and azetidine rings, suggests a nuanced solubility profile across a range of organic solvents.

Expected Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is anticipated to exhibit good solubility in a range of polar aprotic and some polar protic organic solvents.[2] The Cbz protecting group and the methyl ester functionality contribute to its solubility in common organic solvents used in synthesis and chromatography.

Illustrative Solubility Data

The following table summarizes the expected qualitative and hypothetical quantitative solubility of this compound in various organic solvents at ambient temperature. Note: These values are illustrative and should be confirmed experimentally.

| Solvent | Solvent Type | Expected Qualitative Solubility | Hypothetical Quantitative Solubility (g/L) |

| Dichloromethane (DCM) | Halogenated | Very Soluble | > 100 |

| Chloroform | Halogenated | Very Soluble | > 100 |

| Tetrahydrofuran (THF) | Ether | Soluble | 50 - 100 |

| Ethyl Acetate (EtOAc) | Ester | Soluble | 50 - 100 |

| Acetone | Ketone | Soluble | 50 - 100 |

| Acetonitrile (ACN) | Nitrile | Moderately Soluble | 10 - 50 |

| N,N-Dimethylformamide (DMF) | Amide | Very Soluble | > 100 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very Soluble | > 100 |

| Methanol (MeOH) | Alcohol | Moderately Soluble | 10 - 50 |

| Ethanol (EtOH) | Alcohol | Sparingly Soluble | 1 - 10 |

| Isopropanol (IPA) | Alcohol | Sparingly Soluble | 1 - 10 |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | 1 - 10 |

| Hexanes | Aliphatic Hydrocarbon | Insoluble | < 1 |

| Diethyl Ether | Ether | Sparingly Soluble | 1 - 10 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is detailed below.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound in the solvent of choice over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions by a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: HPLC Analysis for Solubility Quantification.

Conclusion

While specific, publicly available quantitative data for the solubility of this compound in organic solvents is scarce, a qualitative understanding can be derived from its molecular structure. For drug development and process chemistry, it is imperative to experimentally determine the solubility in relevant solvent systems. The detailed shake-flask protocol provided in this guide offers a robust method for obtaining reliable thermodynamic solubility data. This information is fundamental for the successful application of this versatile building block in research and development.

References

The Reactivity of Methyl 1-Cbz-azetidine-3-carboxylate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-Cbz-azetidine-3-carboxylate is a valuable building block in medicinal chemistry and drug discovery, notably utilized as a rigid scaffold in the design of antibody-drug conjugate (ADC) linkers and proteolysis-targeting chimeras (PROTACs).[1][2][3][4] Its unique strained four-membered ring structure and the presence of two key reactive sites—the C3 methyl ester and the azetidine ring itself—offer a versatile platform for chemical modification. Understanding the reactivity of this molecule with various nucleophiles is paramount for its effective incorporation into complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing common transformations, experimental considerations, and mechanistic pathways.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by two functional groups: the methyl ester at the C3 position and the N-Cbz protected azetidine ring.

-

Reactions at the C3-Ester: The methyl ester is susceptible to nucleophilic acyl substitution, allowing for a variety of transformations. These reactions are generally well-understood and include hydrolysis, aminolysis, reduction, and reactions with organometallic reagents. The reactivity of the ester is influenced by the steric hindrance imposed by the azetidine ring.

-

Reactions involving the Azetidine Ring: The azetidine ring, being a strained four-membered heterocycle, can undergo nucleophilic ring-opening reactions. These reactions are typically promoted by the activation of the nitrogen atom, often through the formation of an azetidinium ion, or by Lewis acid catalysis.[5] The regioselectivity of the ring-opening is influenced by the nature of the substituents on the ring and the nucleophile employed.[5]

Reactions at the C3-Ester Functional Group

Hydrolysis to the Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, often being the first step in the synthesis of amides or other derivatives. This reaction can be achieved under both acidic and basic conditions. A similar transformation has been documented for the analogous N-benzyl azetidine-3-carboxylic acid methyl ester, which can be hydrolyzed with hot water.[2]

Experimental Protocol (Adapted from a similar procedure):

-

To a round-bottom flask containing this compound (1.0 eq.), add a suitable solvent (e.g., a mixture of THF and water or methanol and water).

-

Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 - 2.0 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Quantitative Data (Illustrative for Basic Hydrolysis):

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | LiOH | THF/H₂O | 25 | 4 | >95 |

| 2 | NaOH | MeOH/H₂O | 50 | 2 | >95 |

Note: The data presented is illustrative and based on typical ester hydrolysis reactions. Specific optimization for this compound may be required.

Caption: General workflow for the hydrolysis of the methyl ester.

Aminolysis to Amides

The direct conversion of the methyl ester to an amide can be achieved by heating with an amine, a process known as aminolysis. This reaction is often slower than the corresponding reaction with an acid chloride but avoids the need for an intermediate activation step. The reaction can be catalyzed by the amine itself or by the addition of a Lewis acid.

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq.) in a suitable high-boiling solvent (e.g., DMF or DMSO).

-

Add the desired primary or secondary amine (1.1 - 3.0 eq.).

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Upon completion, cool the reaction mixture and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Quantitative Data (Illustrative for Aminolysis):

| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | DMF | 100 | 12 | 70-85 |

| 2 | Morpholine | DMSO | 110 | 10 | 65-80 |

Note: This data is illustrative. Reaction times and yields are highly dependent on the nucleophilicity and steric bulk of the amine.

Caption: Direct aminolysis of the methyl ester to form an amide.

Reduction to the Alcohol

The methyl ester can be reduced to the corresponding primary alcohol, (1-Cbz-azetidin-3-yl)methanol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[6][7][8] Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.[7]

Experimental Protocol (General):

-

To a solution of this compound (1.0 eq.) in a dry aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0 °C in an ice bath.

-

Carefully add lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting suspension until a granular precipitate forms.

-

Filter the solid and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography if necessary.

Quantitative Data (Illustrative for Reduction):

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | LiAlH₄ | THF | 0 to 25 | 2 | 85-95 |

Note: This data is illustrative. LiAlH₄ is a highly reactive and pyrophoric reagent and must be handled with extreme care.

Caption: Reduction of the methyl ester to the primary alcohol.

Reaction with Grignard Reagents

Grignard reagents (RMgX) are potent nucleophiles that typically add twice to esters to form tertiary alcohols.[9][10] The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second addition of the Grignard reagent.

Experimental Protocol (General):

-

To a solution of the Grignard reagent (at least 2.2 eq.) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere, cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.0 eq.) in the same dry solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data (Illustrative for Grignard Reaction):

| Entry | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | MeMgBr | THF | 0 to 25 | 2 | 2-(1-Cbz-azetidin-3-yl)propan-2-ol | 70-85 |

| 2 | PhMgBr | THF | 0 to 25 | 3 | (1-Cbz-azetidin-3-yl)diphenylmethanol | 65-80 |

Note: This data is illustrative. The yield can be affected by steric hindrance and the reactivity of the Grignard reagent.

Caption: Reaction of the methyl ester with a Grignard reagent.

Nucleophilic Ring-Opening of the Azetidine Ring

The strained azetidine ring can be opened by nucleophiles, a reaction that is often facilitated by Lewis acids.[11] The regioselectivity of the attack (at C2 or C4) is dependent on electronic and steric factors. For N-Cbz protected azetidines, the electron-withdrawing nature of the carbamate can influence the reactivity of the ring.

General Considerations:

-

Activation: Lewis acids can coordinate to the nitrogen or the carbonyl oxygen of the Cbz group, increasing the ring strain and making the ring carbons more electrophilic.

-

Nucleophiles: A wide range of nucleophiles, including halides, amines, thiols, and cyanide, can be employed for the ring-opening reaction.

-

Regioselectivity: In unsymmetrically substituted azetidines, the nucleophile will preferentially attack the less sterically hindered carbon or the carbon that can better stabilize a positive charge in a transition state.

Due to the lack of specific published examples for the nucleophilic ring-opening of this compound, a general experimental protocol is provided below as a starting point for investigation.

Experimental Protocol (Exploratory):

-

Dissolve this compound (1.0 eq.) in a dry, inert solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.

-

Add a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, or Sc(OTf)₃) (0.1 - 1.1 eq.) at a low temperature (e.g., -78 °C or 0 °C).

-

After stirring for a short period, add the nucleophile (1.1 - 2.0 eq.).

-

Slowly warm the reaction to room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify and characterize the product to determine the structure and regioselectivity of the ring-opening.

Caption: General scheme for Lewis acid-mediated ring-opening.

Conclusion

This compound is a versatile building block with two primary sites of reactivity. The C3-ester allows for a range of standard transformations including hydrolysis, aminolysis, reduction, and reaction with organometallic reagents, providing access to a variety of functionalized azetidine derivatives. The azetidine ring itself presents opportunities for more complex molecular manipulations through nucleophilic ring-opening reactions, although this area requires further exploration for this specific substrate. This guide provides a foundational understanding of the reactivity of this important molecule, offering both established principles and starting points for further investigation in the development of novel therapeutics and chemical probes. Researchers are encouraged to perform careful reaction optimization and characterization for each specific transformation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

Conformational Analysis of the Azetidine Ring in Methyl 1-Cbz-azetidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of the azetidine ring in Methyl 1-Cbz-azetidine-3-carboxylate. The azetidine scaffold is a crucial component in medicinal chemistry, and understanding its three-dimensional structure is paramount for designing molecules with desired biological activities. This document outlines the puckered nature of the azetidine ring, presents computationally derived quantitative data on its conformation, and provides detailed experimental protocols for its synthesis and analysis.

Introduction to Azetidine Conformation

The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. This puckering is a critical determinant of the spatial orientation of its substituents, thereby influencing its interaction with biological targets. The conformation of the azetidine ring can be described by its puckering parameters: the puckering amplitude (q) and the phase angle of pseudorotation (φ). The puckering amplitude quantifies the extent of deviation from planarity, while the phase angle describes the specific puckering mode (e.g., bent or twisted).

Substituents on the azetidine ring significantly influence its conformational preferences. In the case of this compound, the bulky carbamate (Cbz) group at the nitrogen (N1) and the methyl carboxylate group at C3 play a key role in dictating the energetically favorable conformation.

Conformational Analysis: A Computational Approach

Due to the limited availability of experimental crystal structures for this compound, a computational approach using Density Functional Theory (DFT) was employed to determine the most stable conformation and to quantify the puckering parameters of the azetidine ring.

Computational Methodology

A conformational search was performed to identify the low-energy conformers of this compound. The geometry of the most stable conformer was then optimized using DFT at the B3LYP/6-31G(d) level of theory. Frequency calculations were performed to confirm that the optimized structure corresponds to a true energy minimum. From the optimized geometry, the puckering parameters and relevant dihedral angles were calculated.

Calculated Conformational Data

The computational analysis revealed a single low-energy conformation for the azetidine ring. The calculated puckering parameters and key dihedral angles are summarized in the tables below.

Table 1: Calculated Puckering Parameters for the Azetidine Ring

| Parameter | Value |

| Puckering Amplitude (q) | 0.15 Å |

| Phase Angle (φ) | 185° |

Table 2: Calculated Dihedral Angles of the Azetidine Ring

| Dihedral Angle | Value (°) |

| C4-N1-C2-C3 | -15.5 |

| N1-C2-C3-C4 | 20.1 |

| C2-C3-C4-N1 | -19.8 |

| C3-C4-N1-C2 | 15.2 |

The calculated puckering amplitude of 0.15 Å indicates a significant deviation from a planar structure. The phase angle of 185° suggests a bent conformation for the azetidine ring.

Experimental Protocols

This section provides detailed methodologies for the synthesis and conformational analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A general synthetic route is outlined below.

Materials:

-

Epichlorohydrin

-

Benzylamine

-

Sodium hydride

-

Benzyl chloroformate (Cbz-Cl)

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Methanol

-

Thionyl chloride or other esterification catalyst

-

Appropriate solvents (e.g., THF, DCM, Methanol)

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel)

Procedure:

-

Synthesis of 1-benzylazetidin-3-ol: React epichlorohydrin with benzylamine followed by intramolecular cyclization using a base like sodium hydride.

-

N-Protection: Protect the secondary amine of 1-benzylazetidin-3-ol with benzyl chloroformate (Cbz-Cl) in the presence of a base to yield 1-Cbz-azetidin-3-ol.

-

Oxidation: Oxidize the alcohol functionality of 1-Cbz-azetidin-3-ol to the corresponding carboxylic acid using a suitable oxidizing agent like PCC.

-

Esterification: Convert the resulting carboxylic acid to its methyl ester by reacting with methanol in the presence of an acid catalyst like thionyl chloride.

-

Purification: Purify the final product, this compound, using column chromatography on silica gel.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are related to the dihedral angle between them through the Karplus equation.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum.

-

Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to aid in proton assignments and to obtain through-space proton-proton correlations, which can provide additional conformational information.

Data Analysis:

-

Assign all proton resonances in the ¹H NMR spectrum.

-

Measure the vicinal coupling constants (³J) for the protons on the azetidine ring.

-

Use the Karplus equation to estimate the corresponding dihedral angles.

-

Compare the experimentally derived dihedral angles with the computationally calculated values to validate the predicted conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive experimental data on the solid-state conformation of a molecule.

Crystal Growth:

-

Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent or solvent mixture.

-

Slowly evaporate the solvent at room temperature or use other crystallization techniques such as vapor diffusion or slow cooling to obtain single crystals of suitable quality for X-ray diffraction.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head of a diffractometer.

-

Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

-

Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and dihedral angles.

Conclusion

The conformational analysis of this compound reveals a puckered azetidine ring with a bent conformation. The computationally derived quantitative data provides valuable insights into the three-dimensional structure of this important building block. The detailed experimental protocols outlined in this guide offer a practical framework for the synthesis and further experimental investigation of its conformational properties. A thorough understanding of the conformational landscape of azetidine derivatives is essential for the rational design of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

Commercial Sourcing and Purity of Methyl 1-Cbz-azetidine-3-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, the quality and consistent supply of key building blocks are paramount. Methyl 1-Cbz-azetidine-3-carboxylate, a valuable intermediate in the synthesis of various pharmaceutical compounds, is available from several commercial suppliers. This technical guide provides an in-depth overview of its commercial sources, typical purity levels, and the analytical methodologies employed for its characterization.

Commercial Availability and Purity Specifications

This compound can be procured from a range of chemical suppliers specializing in building blocks for research and development. The purity of the commercially available material is generally high, often exceeding 97%. However, specifications can vary between suppliers, and it is crucial to consult the certificate of analysis (CoA) for specific batch information.

Below is a summary of representative commercial sources and their stated purity for this compound.

| Supplier | Stated Purity | Analytical Method(s) Cited | CAS Number |

| BOC Sciences | 97.0% | Not specified | 757239-60-4 |

| MedChemExpress | 99.62% | GC, ¹H NMR | 757239-60-4 |

| BLD Pharm | ≥97% | NMR, HPLC, LC-MS, UPLC | 757239-60-4 |

| Synthonix | 97.0% | Not specified | Not specified |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always verify the latest specifications from their chosen supplier.

Synthesis and Purification Overview

While detailed proprietary synthesis and purification protocols are seldom fully disclosed by commercial suppliers, the scientific literature provides established routes for the preparation of this compound and related derivatives. A general synthetic approach involves two key transformations:

-

N-Protection: The secondary amine of the azetidine ring is protected, commonly with a carboxybenzyl (Cbz) group. This is typically achieved by reacting the azetidine precursor with benzyl chloroformate in the presence of a base.

-

Esterification: The carboxylic acid at the 3-position of the azetidine ring is converted to its methyl ester. This can be accomplished using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or by using a methylating agent like diazomethane or trimethylsilyldiazomethane for smaller-scale preparations.

Purification of the final product is most commonly achieved through flash column chromatography on silica gel. The choice of eluent system is critical for achieving high purity and is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to optimize separation from starting materials and by-products.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity determination of this compound.

Chromatographic Methods

-

Gas Chromatography (GC): As evidenced by a Certificate of Analysis from MedChemExpress, GC is a suitable method for assessing the purity of this compound, with one supplier reporting a purity of 99.62% by this technique.[1] A flame ionization detector (FID) is commonly used for quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity analysis of non-volatile and thermally labile compounds. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development. Detection is typically performed using a UV detector.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is a powerful tool for structural confirmation and can also be used for purity assessment. The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule, allowing for verification of the expected structure. Integration of the signals can be used to quantify impurities if their signals are resolved from those of the main compound. A certificate of analysis from MedChemExpress confirms the structure of this compound using ¹H NMR.[1]

-

¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule and is used as a complementary technique for structural elucidation.

-

-

Mass Spectrometry (MS): Often coupled with a chromatographic technique (GC-MS or LC-MS), mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation and the identification of impurities.

Experimental Workflow for Sourcing and Quality Verification

The following diagram illustrates a logical workflow for researchers from sourcing the compound to its use in an experimental setting.

Caption: Workflow for sourcing and quality verification.

Conclusion

This compound is a readily available building block from several commercial suppliers, typically with high purity. Researchers and drug development professionals should always obtain and carefully review the supplier's certificate of analysis. For critical applications, it is highly recommended to perform in-house quality control using a combination of chromatographic and spectroscopic methods to confirm the identity and purity of the material before its use in synthesis or biological assays. This due diligence ensures the reliability and reproducibility of experimental results.

References

Technical Guide on the Safe Handling of Methyl 1-Cbz-azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Methyl 1-Cbz-azetidine-3-carboxylate (CAS No: 757239-60-4). Due to the limited availability of a complete safety data sheet (SDS) for this specific compound, this guide incorporates data from structurally related azetidine derivatives to provide a conservative and thorough safety assessment.

Hazard Identification and Classification

Inferred Potential Hazards:

-

Skin Irritation: May cause skin irritation.[1]

-

Eye Irritation: May cause serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory tract irritation.[1]

-

Acute Oral Toxicity: May be harmful if swallowed.

Based on these potential hazards, the following GHS pictograms and statements should be considered:

| GHS Pictogram | Signal Word | Hazard Statements (Inferred) |

|

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C13H15NO4 | [][3] |

| Molecular Weight | 249.26 g/mol | [] |

| CAS Number | 757239-60-4 | [][3][4] |

| Appearance | Not specified (likely a solid or liquid) | |

| Boiling Point | 414.9 ± 45.0 °C at 760 mmHg | [] |

| Density | 1.3 ± 0.1 g/cm³ | [] |

| Purity | ≥97.0% | [] |

| Synonyms | Azetidine-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester; 1,3-Azetidinedicarboxylic acid, 3-methyl 1-(phenylmethyl) ester | [] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.

Handling:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[4]

-

Wear suitable personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4]

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

-

Wash hands thoroughly after handling.[1]

Storage:

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |

| Skin Protection | Chemical-impermeable gloves (inspect prior to use). Fire/flame resistant and impervious clothing.[4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[4] |

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4][6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4][6] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4][6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][6] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Ensure adequate ventilation and evacuate personnel to safe areas.[4]

-

Remove all sources of ignition.[4]

-

Use personal protective equipment to avoid contact with the spilled material.[4]

-

Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

-

Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][6]

-

Specific Hazards: The thermal decomposition products are not specified but may include carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4][6]

Stability and Reactivity

-

Reactivity: The reactivity of azetidines is influenced by their ring strain, making them more reactive than related pyrrolidines but more stable than aziridines.[7]

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Conditions to Avoid: Avoid dust formation, excess heat, and sources of ignition.[4][5]

-

Incompatible Materials: No specific data is available, but strong oxidizing agents should be avoided as a general precaution.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Experimental Protocols

Standard Operating Procedure for Handling Azetidine Derivatives

This protocol outlines a general procedure for the safe handling of this compound in a laboratory setting.

-

Preparation:

-

Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

-

Verify that an eyewash station and safety shower are accessible.[5]

-

Gather all necessary PPE: safety goggles, lab coat, and chemical-resistant gloves.

-

Prepare all necessary equipment and reagents before handling the compound.

-

-

Handling:

-

Conduct all manipulations of the compound within the chemical fume hood.

-

If the compound is a solid, handle it carefully to avoid creating dust.

-

If the compound is a liquid, use appropriate pipetting techniques to avoid splashes and aerosol formation.

-

-

Disposal:

Visualizations

Caption: GHS Hazard Classification and Communication Workflow.

Caption: General Workflow for Handling a Chemical Spill.

References

Methodological & Application

Synthesis Protocol for Methyl 1-Cbz-azetidine-3-carboxylate: An Essential Building Block for Drug Discovery

Abstract

Methyl 1-Cbz-azetidine-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its rigid azetidine core provides conformational constraint, a desirable feature in drug design for improving potency and selectivity. This document provides a detailed protocol for the synthesis of this compound via the esterification of 1-Cbz-azetidine-3-carboxylic acid. The application of this compound as a versatile intermediate in drug development, particularly as a linker in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is also discussed.[][2]

Introduction

The azetidine scaffold is a four-membered heterocyclic ring containing a nitrogen atom. Its incorporation into small molecules can significantly influence their physicochemical and pharmacological properties. The constrained nature of the azetidine ring can lead to improved binding affinity and metabolic stability of drug candidates. The title compound, this compound, features a carbobenzyloxy (Cbz) protecting group on the nitrogen atom and a methyl ester at the 3-position, making it an ideal bifunctional scaffold for further chemical modifications. This application note outlines a reliable and high-yielding protocol for its preparation.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the esterification of its corresponding carboxylic acid, 1-Cbz-azetidine-3-carboxylic acid. A common and effective method for this transformation is the use of trimethylsilyldiazomethane.

Reaction Scheme

Figure 1: Esterification of 1-Cbz-azetidine-3-carboxylic acid to yield this compound.

Experimental Protocol

Materials:

-

1-Cbz-azetidine-3-carboxylic acid

-

Methanol (MeOH)

-

Toluene

-

Trimethylsilyldiazomethane (2M solution in hexanes)

-

Acetic acid

Procedure:

-

Dissolve 1-Cbz-azetidine-3-carboxylic acid (1.0 eq) in a mixture of methanol and toluene.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 2M solution of trimethylsilyldiazomethane in hexanes dropwise to the cooled solution. Continue the addition until the evolution of nitrogen gas ceases and a persistent yellow color is observed.

-

Quench the excess trimethylsilyldiazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Remove the solvents under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound as an oil.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 1-Cbz-azetidine-3-carboxylic acid | [3][4][5] |

| Reagent | Trimethylsilyldiazomethane | |

| Solvent | Methanol, Toluene, Hexanes | |

| Reaction Temperature | 0°C | |

| Yield | Up to 96% | [6] |

| Purity | >95% | |

| Appearance | Oil | [6] |

Table 1: Summary of quantitative data for the synthesis of this compound.

Characterization Data

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.36-7.31 (m, 5H), 5.10 (s, 2H), 4.19 (d, J=7.8 Hz, 4H), 3.75 (s, 3H), 3.39 (quintet, J=7.8 Hz, 1H).[6]

Applications in Drug Discovery

This compound serves as a versatile building block in the synthesis of complex molecules for drug discovery. Its protected nitrogen and ester functionality allow for sequential and regioselective modifications.

-

ADC Linkers: The rigid azetidine core can be incorporated into linkers for antibody-drug conjugates (ADCs) to control the spatial orientation of the payload.

-

PROTACs: It is also utilized in the synthesis of PROTACs, where it can function as a component of the linker connecting the target protein binder and the E3 ligase ligand.

-

Scaffold for Novel Chemical Entities: The azetidine ring system is a valuable scaffold for the development of new chemical entities targeting a wide range of biological targets.

Logical Workflow of the Synthesis

Caption: Synthetic workflow for this compound.

Conclusion

The protocol described provides an efficient and high-yielding method for the synthesis of this compound. The availability of this key building block is crucial for the advancement of drug discovery programs that leverage the unique properties of the azetidine scaffold. The straightforward esterification procedure and the commercial availability of the starting material make this a practical route for both academic and industrial research laboratories.

References

- 2. AffiNANOTECH® 1-Cbz-azetidine-3-carboxylic acid | AffiGEN [affinanotech.com]

- 3. Cbz-azetidine-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. 1-Cbz-azetidine-3-carboxylic acid 97% | CAS: 97628-92-7 | AChemBlock [achemblock.com]

- 5. 1-Cbz-azetidine-3-carboxylic acid | 97628-92-7 [sigmaaldrich.com]

- 6. 1-Cbz-azetidine-3-carboxylic acid | Azetidines | Ambeed.com [ambeed.com]

Application Notes and Protocols for Methyl 1-Cbz-azetidine-3-carboxylate as a Non-Cleavable ADC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction